molecular formula C20H17N3O4S2 B4615552 4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No.: B4615552
M. Wt: 427.5 g/mol
InChI Key: WQKFNAFMAKWLQV-UHFFFAOYSA-N
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Description

4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O4S2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.06604838 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One significant area of application for derivatives of benzenesulfonamide compounds is in photodynamic therapy for cancer treatment. The research by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups showing high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiangiogenic Activity

Another research focus is the synthesis and evaluation of compounds for anticancer and antiangiogenic activities. Romagnoli et al. (2015) evaluated a series of 3-arylaminobenzofuran derivatives for their antiproliferative activity against cancer cells and their potential to inhibit tubulin polymerization. These compounds showed potent antiproliferative activity at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent in vitro and in vivo vascular disrupting properties, offering a promising approach for anticancer therapy (Romagnoli et al., 2015).

Anticancer Activity of Hybrid Molecules

The synthesis and evaluation of benzenesulfonamide derivatives for their anticancer activity have been explored by various researchers. Kumar et al. (2015) synthesized hybrid molecules combining benzenesulfonohydrazide and benzenesulfonamide cyclic imide, which were evaluated for their anticancer activity against multiple human cancer cell lines. Certain compounds exhibited significant anticancer activity, demonstrating the potential of benzenesulfonamide derivatives as anticancer agents (Kumar et al., 2015).

Synthesis and Bioactivity Studies

Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. This research highlights the diverse potential applications of benzenesulfonamide derivatives in medical science, especially in developing new anticancer therapies (Gul et al., 2016).

Properties

IUPAC Name

1-(2-methoxydibenzofuran-3-yl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-26-19-10-15-14-4-2-3-5-17(14)27-18(15)11-16(19)23-20(28)22-12-6-8-13(9-7-12)29(21,24)25/h2-11H,1H3,(H2,21,24,25)(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKFNAFMAKWLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.